molecular formula C11H19NO4 B123552 4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-enoic Acid CAS No. 156047-41-5

4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-enoic Acid

Cat. No. B123552
CAS RN: 156047-41-5
M. Wt: 229.27 g/mol
InChI Key: YHWOMLAFEJVSSA-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The InChI string for this compound is InChI=1S/C11H19NO4/c1-7(2)6-8(9(13)14)12-10(15)16-11(3,4)5/h8H,1,6H2,2-5H3,(H,12,15)(H,13,14). This provides a detailed description of the compound’s molecular structure, including the arrangement of atoms and the connectivity between them.

Scientific Research Applications

Photoactive Peptide Synthesis

An interesting application is in the synthesis of photoactive peptides. The compound can be used to build diarylethene (DAE) amino acids into peptides/peptidomimetics, which are then used in the preparation of diverse photoactive molecules. These peptides are interesting as building units in light-sensitive supramolecular systems, potentially leading to new smart drugs .

Molecular Photoswitches

Boc-2-methallyl-glycine: contributes to the field of molecular photoswitches. It is used to create diarylethene amino acids, which are incorporated into peptides to make them light-controllable. This has implications for developing smart materials and drugs that can be controlled using light .

Safety and Hazards

Specific safety and hazard information for “4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-enoic Acid” is not available in the search results. It’s always important to handle chemical compounds with appropriate safety measures, including the use of personal protective equipment and adherence to safe laboratory practices .

properties

IUPAC Name

4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4/c1-7(2)6-8(9(13)14)12-10(15)16-11(3,4)5/h8H,1,6H2,2-5H3,(H,12,15)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHWOMLAFEJVSSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CC(C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-enoic Acid

Synthesis routes and methods

Procedure details

To a stirred solution of ethyl (2RS)-2-tert-butoxycarbonylamino-4-methyl-4-pentenoate EXAMPLE 1.C, above (6.9 g, 26.9 mmol) in acetone (50 mL was added LiOH (108 mL of 1 N aqueous solution, 108 mmol). The clear solution was stirred at room temperature for 0.5 hour. Acetone was evaporated under reduced pressure, the pH of the resulting aqueous solution was then adjusted to 3 by addition of 1 N HCl and the aqueous layer was extracted with EA (3×50 mL). The organic layers were combined, washed with brine (50 mL), dried over anhydrous Na2SO4 and concentrated under reduced pressure to give the desired acid as a pale yellow oil in quantitative yield.
Name
ethyl (2RS)-2-tert-butoxycarbonylamino-4-methyl-4-pentenoate
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0 (± 1) mol
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reactant
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Name
Quantity
108 mL
Type
reactant
Reaction Step One
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solvent
Reaction Step One

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